molecular formula C19H22N4O2 B1681883 Unii-xnv0707AMP CAS No. 492472-30-7

Unii-xnv0707AMP

Cat. No. B1681883
M. Wt: 338.4 g/mol
InChI Key: CSMRPIFORJZYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SN-28049 SN is a DNA intercalating drug that binds selectively to GC-rich DNA and shows curative activity against the Colon 38 adenocarcinoma in mice. SN 28049 has a complex action that may involve poisoning of topo IIalpha, suppression of topo I and inhibition of gene transcription from promoters with SP-1 sites. These actions may contribute to the promising experimental solid tumour anticancer activity of SN 28049.

properties

CAS RN

492472-30-7

Product Name

Unii-xnv0707AMP

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-12-6-5-7-13-10-14-17(21-16(12)13)15(11-23(4)19(14)25)18(24)20-8-9-22(2)3/h5-7,10-11H,8-9H2,1-4H3,(H,20,24)

InChI Key

CSMRPIFORJZYCJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=C3C(=N2)C(=CN(C3=O)C)C(=O)NCCN(C)C

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=N2)C(=CN(C3=O)C)C(=O)NCCN(C)C

Appearance

Solid powder

Other CAS RN

492472-30-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(2-(dimethylamino)ethyl)-2,6-dimethyl-1-oxo-1,2-dihydroxybenzo(b)-1,6-naphthyridine-4-carboxamide
SN 28049
SN-28049
SN28049

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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